![molecular formula C9H11Cl2N3OS B2781356 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone CAS No. 1219577-27-1](/img/structure/B2781356.png)
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone
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Overview
Description
“2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide” is a chemical compound with the CAS Number: 175201-50-0 . It has a molecular weight of 210.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It is stored at ambient temperature .Scientific Research Applications
Synthesis and Crystallography
The research applications of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone include its use in the synthesis of complex organic structures and crystallography. Studies have shown that compounds derived from imidazol-1-yl phenylethanone, closely related to the chemical , can form crystalline adducts with acidic compounds through extensive hydrogen bonds and noncovalent interactions. These interactions facilitate the formation of binary organic acid-base adducts, showcasing the compound's potential in crystal engineering and design of molecular architectures with specific properties (Jin et al., 2011).
Anticancer Research
Another significant application is in anticancer research, where derivatives of benzimidazole and thiazole, structurally similar to 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone, have been synthesized and shown promising anticancer activity against various cancer cell lines. This application highlights the compound's relevance in the development of new therapeutic agents targeting cancer (Nofal et al., 2014).
Catalysis and Homogeneous Catalysis
The compound also finds application in catalysis, particularly in the formation of N-heterocyclic carbene complexes, which are active in catalyzing Heck and Suzuki C-C coupling reactions. These applications demonstrate the compound's utility in synthetic chemistry, enabling the creation of complex organic molecules through efficient catalytic processes (César et al., 2002).
Electrochemical Studies
In electrochemical studies, derivatives of benzimidazole, related to 2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone, have been used for the synthesis of copolymers with electrochromic properties. These copolymers exhibit lower oxidation potential and higher optical contrast, indicating the compound's potential in the development of advanced materials for electrochromic devices (Soylemez et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3OS/c10-8-9(11)14(6-12-8)5-7(15)13-1-3-16-4-2-13/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWDSCPZQWGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dichloro-1H-imidazol-1-yl)-1-thiomorpholinoethanone |
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